

Spectroscopic Profile of 6-Amino-2-bromo-3-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-2-bromo-3-fluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-Amino-2-bromo-3-fluorophenol**. Due to the limited availability of direct experimental spectra in public databases, this document extrapolates data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a predictive reference for the characterization of this molecule.

Molecular Structure and Properties

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with the molecular formula C_6H_5BrFNO and a molecular weight of approximately 206.01 g/mol. Its structure, featuring amino, hydroxyl, bromo, and fluoro groups on a benzene ring, suggests a complex interplay of electronic and steric effects that will be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **6-Amino-2-bromo-3-fluorophenol**. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present and data from related aminophenol and bromofluorophenol derivatives.

Table 1: Predicted 1H NMR Spectroscopic Data (in $CDCl_3$)

Protons	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz
Aromatic-H (at C4)	6.8 - 7.2	Doublet of doublets (dd)	$J(H-H) \approx 8-9$, $J(H-F) \approx 9-10$
Aromatic-H (at C5)	6.5 - 6.9	Doublet of doublets (dd)	$J(H-H) \approx 8-9$, $J(H-F) \approx 4-5$
-NH ₂	3.5 - 5.0	Broad singlet (br s)	-
-OH	5.0 - 6.0	Broad singlet (br s)	-

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Atom	Predicted Chemical Shift (δ) ppm
C-OH	145 - 155 (d, $J(C-F) \approx 2-3$ Hz)
C-F	150 - 160 (d, $J(C-F) \approx 240-250$ Hz)
C-NH ₂	135 - 145
C-Br	100 - 110
C-H (at C4)	115 - 125 (d, $J(C-F) \approx 20-25$ Hz)
C-H (at C5)	110 - 120 (d, $J(C-F) \approx 3-5$ Hz)

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

Functional Group	Predicted Absorption Band (cm ⁻¹)	Description
O-H stretch	3200 - 3600	Broad
N-H stretch	3300 - 3500	Two sharp bands (primary amine)
C-H stretch (aromatic)	3000 - 3100	-
C=C stretch (aromatic)	1450 - 1600	Multiple bands
C-N stretch	1250 - 1350	-
C-O stretch (phenol)	1180 - 1260	-
C-F stretch	1000 - 1400	Strong
C-Br stretch	500 - 600	-

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity	Notes
205/207	[M] ⁺	Molecular ion peak, showing isotopic pattern for Bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1)
126	[M - Br] ⁺	Loss of Bromine atom
186/188	[M - F] ⁺	Loss of Fluorine atom is less common
97	[M - Br - COH] ⁺	Fragmentation of the ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **6-Amino-2-bromo-3-fluorophenol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary due to the longer relaxation times of carbon nuclei. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
- Data Acquisition: The IR spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

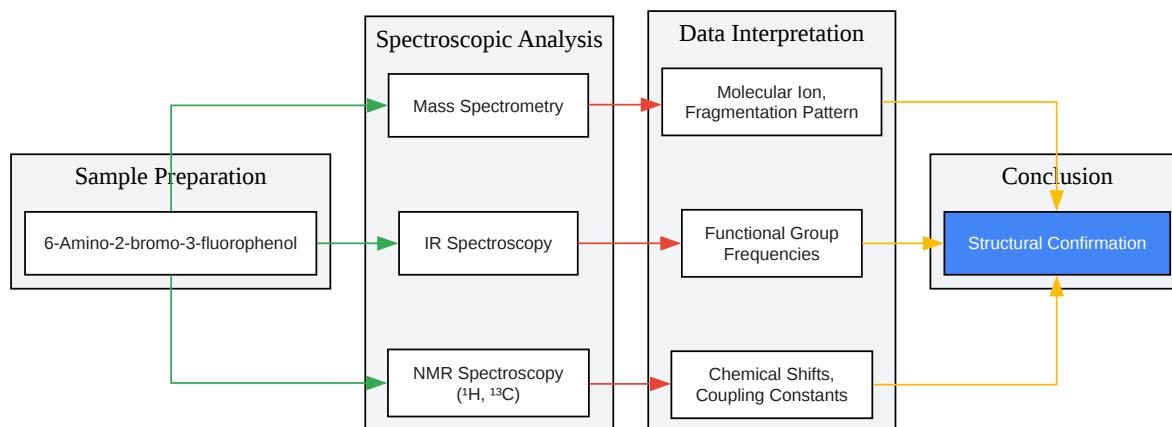
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Ionization: For a volatile compound like this, Electron Ionization (EI) at 70 eV is a common method to generate the mass spectrum.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **6-Amino-2-bromo-3-fluorophenol**.



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Caption: Workflow for the spectroscopic analysis of **6-Amino-2-bromo-3-fluorophenol**.

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